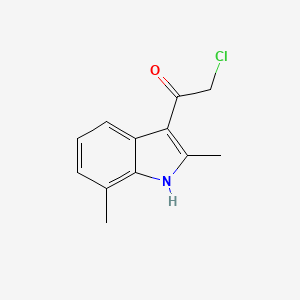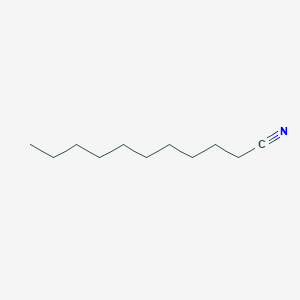
双(苯硫基)甲烷
描述
Bis(phenylthio)methane (PhSCH2SPh) is a dithioether ligand . It forms a coordination complex with silver (I) salts and participates in the synthesis of (-)-rasfonin .
Synthesis Analysis
Bis(phenylthio)methane forms a coordination complex with silver (I) salts and participates in the synthesis of (-)-rasfonin . It may also be used in the synthesis of dihydroxy thioethers .Molecular Structure Analysis
The molecular formula of Bis(phenylthio)methane is C13H12S2 . It has a molecular weight of 232.36 .Chemical Reactions Analysis
Bis(phenylthio)methane may be used in the synthesis of dihydroxy thioethers . It forms a coordination complex with silver (I) salts .Physical And Chemical Properties Analysis
Bis(phenylthio)methane is a light yellow crystalline powder . It has a melting point of 34-37 °C . It is soluble in THF and diethyl ether, but insoluble in water .科学研究应用
有机合成和配体形成
双(苯硫基)甲烷展示了其在有机合成中的效用,特别是在形成二硫代缩醛和硫稳定的碳负离子方面。它用于合成多种有机化合物,如烯烃、酮、烯丙醇和 1,3-二烯。烷基或芳基硫代酯的还原性锂化和由二硫代缩醛制备的钛卡宾配合物的闭环复分解反应是涉及双(苯硫基)甲烷的显着反应。它在有机合成化学中的重要性体现在其在合成乙烯硫缩醛中的作用以及为制备双(烷基或芳基硫代)甲烷提供的一般方法中 (Lee 等人,2005)。
配位聚合物和发光
双(苯硫基)甲烷是形成具有发光特性的配位聚合物的关键。它与一价铜卤化物的反应产生一维配位聚合物,具有独特的结构和发光特性。这些聚合物具有立方体 Cu4I4 簇,在不同温度下显示相变,表明它们的复杂结构性质和在材料科学中的潜力 (Knorr 等人,2014)。
超分子聚合物和金属相互作用
该化合物用于合成超分子聚合物,特别是涉及金(I)-二硫醚相互作用的聚合物。这些聚合物表现出显着的亲金相互作用,形成一维和二维超分子网络。这些聚合物的发光特性很显着,显示出具有特定波长的振动级联和带极大值的固态发光。这突出了双(苯硫基)甲烷在开发具有独特光学和电子特性的材料中的作用 (Awaleh 等人,2008)。
材料科学和还原染料合成
在材料科学中,双(苯硫基)甲烷衍生物作为三态指示剂前体的潜力已被探索。这些衍生物的合成和表征突出了它们在创造在不同条件下表现出不同有色状态的材料中的作用。此特性对于显示器、传感器和其他需要视觉指示器的技术中的应用至关重要 (Sarma 和 Baruah,2004)。
结构和反应性研究
双(苯硫基)甲烷及其衍生物是结构研究的主题,揭示了对它们的构象、酸度和反应性的见解。例如,4-硝基苯基[双(苄基硫代)]甲烷的结构和酸性已被研究,提供了关于该分子的构象及其潜在化学应用的宝贵信息 (Binkowska 等人,2009)。
安全和危害
作用机制
Target of Action
Bis(phenylthio)methane, also known as Diphenylthiomethane or Formaldehyde diphenyl mercaptal, is a dithioether ligand . The primary targets of this compound are silver (I) salts .
Mode of Action
Bis(phenylthio)methane forms coordination complexes with its primary targets, the silver (I) salts . This interaction leads to changes in the chemical structure of the silver salts, altering their properties and behaviors.
Biochemical Pathways
It is known that the compound participates in the synthesis of (-)-rasfonin , a natural product with potential antitumor activity.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of Bis(phenylthio)methane’s action largely depend on its interaction with silver (I) salts . The formation of coordination complexes can lead to changes in the physical and chemical properties of the salts, potentially influencing their biological activity.
Action Environment
The action, efficacy, and stability of Bis(phenylthio)methane can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity.
属性
IUPAC Name |
phenylsulfanylmethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUPZVIALZHGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189083 | |
| Record name | (Methylenebis(thio))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(phenylthio)methane | |
CAS RN |
3561-67-9 | |
| Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(phenylthio)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3561-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methylenebis(thio))bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [methylenebis(thio)]bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(phenylthio)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structural information for Bis(phenylthio)methane?
A1: Bis(phenylthio)methane has the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol []. Its structure consists of a central methylene group (CH2) flanked by two phenylthio groups (C6H5S).
Q2: How is Bis(phenylthio)methane typically synthesized?
A2: Several methods can synthesize Bis(phenylthio)methane, all starting from benzenethiol (Thiophenol). Common approaches include:
- Reaction with diiodomethane: This older method involves reacting diiodomethane (CH2I2) with sodium benzenethiolate (PhSNa), generated from benzenethiol and sodium hydroxide in ethanol [].
- Reaction with dichloromethane: Dichloromethane (CH2Cl2) can replace the more expensive diiodomethane. This reaction can be done with triethylamine or under phase-transfer conditions using potassium carbonate and benzyltriethylammonium chloride [].
- Reaction with dimethoxymethane: A more recent and effective method involves the hydrogen chloride-catalyzed reaction of benzenethiol with dimethoxymethane [].
Q3: What are the primary applications of Bis(phenylthio)methane in organic synthesis?
A3: Bis(phenylthio)methane is a valuable reagent in organic synthesis, primarily for:
- Formyl anion equivalent: Its lithio derivative serves as a formyl anion equivalent, enabling the synthesis of aldehydes [, , ].
- Phenyl vinyl sulfide synthesis: It acts as a precursor for the preparation of phenyl vinyl sulfides, important building blocks in organic synthesis [].
- α-(Phenylthio) ketone synthesis: It is utilized in the synthesis of α-(phenylthio) ketones, which can be further functionalized [].
Q4: Can you describe the reactivity of the lithio derivative of Bis(phenylthio)methane and its use in aldehyde synthesis?
A4: The α-lithio derivative of Bis(phenylthio)methane reacts with trialkylboranes to produce aldehydes in good yields [, ]. This reaction proceeds through the formation of an organoboron intermediate, which upon oxidation, yields the desired aldehyde.
Q5: How does the structure of Bis(phenylthio)methane influence its coordination chemistry with silver(I) salts?
A5: Bis(phenylthio)methane acts as a flexible bidentate ligand with silver(I) salts, forming 1D-coordination polymers [, ]. The structure of these polymers is influenced by the counteranion present. For instance, "spherical" anions like ClO4- and BF4- result in different polymer conformations compared to slightly "elongated" anions like CF3COO- and CF3SO3- []. The flexibility of the ligand allows it to adopt different conformations to accommodate varying anion sizes and shapes.
Q6: Are there any examples of Bis(phenylthio)methane forming supramolecular polymers with other metals?
A6: Yes, Bis(phenylthio)methane (L1-Ph) reacts with HAuCl4·3H2O to form a discrete compound, [Au2L(1-Ph)Cl2] (complex 3) []. This complex, along with its analogues incorporating other dithioether ligands, can assemble into supramolecular polymers via Au-Au interactions, showcasing the versatility of Bis(phenylthio)methane in building diverse metal-organic architectures.
Q7: How does Bis(phenylthio)methane contribute to the synthesis of unique polycarbosilane structures?
A7: Bis(phenylthio)methane serves as a precursor for generating trianionic synthons [, ]. These synthons react with dichlorodimethylsilane to yield novel cage polycarbosilanes, such as dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane []. This highlights the utility of Bis(phenylthio)methane in constructing silicon-containing frameworks with intriguing structural features.
Q8: What are the safety considerations associated with handling Bis(phenylthio)methane?
A8: Bis(phenylthio)methane is known to be irritating to mucous membranes and the upper respiratory tract []. Inhalation, ingestion, contact with the eyes, and skin absorption should be avoided. The compound has a strong unpleasant odor. Proper personal protective equipment should be used during handling, and storage should be in a cool, dry place.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7H-Benzo[c]carbazole](/img/structure/B1346553.png)









![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
